molecular formula C9H7F3N4 B1301447 4-Hydrazino-2-(trifluoromethyl)quinazoline CAS No. 154136-31-9

4-Hydrazino-2-(trifluoromethyl)quinazoline

Cat. No.: B1301447
CAS No.: 154136-31-9
M. Wt: 228.17 g/mol
InChI Key: OBZZCRXGECYMPR-UHFFFAOYSA-N
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Description

4-Hydrazino-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H7F3N4 and its molecular weight is 228.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydrazino-2-(trifluoromethyl)quinazoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydrazino-2-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazino-2-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZZCRXGECYMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363080
Record name 4-hydrazino-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154136-31-9
Record name 4-hydrazino-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Hydrazino-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Fused Heterocyclic Scaffolds and Kinase Inhibitor Discovery

Executive Summary

4-Hydrazino-2-(trifluoromethyl)quinazoline (CAS: 154136-31-9) is a high-value heterocyclic intermediate used primarily in the synthesis of fused ring systems such as [1,2,4]triazolo[4,3-c]quinazolines and [1,2,4]triazolo[1,5-c]quinazolines. Its structural significance lies in the 2-trifluoromethyl (CF₃) moiety , which imparts critical physicochemical properties—enhanced metabolic stability, increased lipophilicity, and strong electron-withdrawing effects—that are highly prized in medicinal chemistry, particularly for EGFR tyrosine kinase inhibitors and antimicrobial agents.

This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and downstream applications, designed for researchers requiring high-purity scaffold derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Hydrazinyl-2-(trifluoromethyl)quinazoline
CAS Number 154136-31-9
Molecular Formula C₉H₇F₃N₄
Molecular Weight 228.17 g/mol
Melting Point 258–261 °C
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
pKa (Predicted) ~2.80 (Hydrazine NH protonation)
Senior Scientist Insight: The CF₃ Effect

The presence of the trifluoromethyl group at the C2 position is not merely decorative. It significantly lowers the electron density of the pyrimidine ring compared to a methyl or methoxy analog. This makes the C4 position highly electrophilic, facilitating nucleophilic attack, but it also reduces the basicity of the ring nitrogens, influencing the pKa and binding affinity in biological pockets (e.g., ATP binding sites of kinases).

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the displacement of a leaving group (typically chloride) at the 4-position by hydrazine. Due to the electron-withdrawing nature of the CF₃ group, the 4-chloro substrate is highly activated, often allowing the reaction to proceed under milder conditions than unsubstituted quinazolines.

Reagents & Materials[4][5][6][7][8][9]
  • Substrate: 4-Chloro-2-(trifluoromethyl)quinazoline (1.0 eq)

  • Nucleophile: Hydrazine hydrate (80% or 64% solution) (3.0 – 5.0 eq)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Workup: Ice-cold water, Ethanol for recrystallization

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Chloro-2-(trifluoromethyl)quinazoline in 30 mL of absolute ethanol.

    • Note: If solubility is an issue at RT, gently warm to 40°C.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise over 5 minutes.

    • Caution: The reaction is exothermic. The CF₃ group activates the ring; rapid addition may cause boiling.

  • Reaction: Reflux the mixture for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (high R_f) should disappear, replaced by a lower R_f spot (hydrazino product).

  • Precipitation: Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes. The product typically precipitates as a solid.

  • Filtration & Wash: Filter the precipitate under vacuum. Wash the cake copiously with cold water (3 x 20 mL) to remove excess hydrazine and hydrazine hydrochloride salts.

  • Purification: Recrystallize from boiling ethanol to obtain the pure compound as off-white needles.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Mechanistic Pathway (DOT Visualization)

SynthesisMechanism SM 4-Chloro-2-(CF3)quinazoline (Electrophile) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) SM->Intermediate Nu Attack (NH2-NH2) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 4-Hydrazino-2-(CF3)quinazoline (Target) Intermediate->Product Elimination of Cl- Byproduct HCl (Captured by excess Hydrazine) Intermediate->Byproduct

Caption: The


 mechanism involves the nucleophilic attack of hydrazine on the electron-deficient C4 position, forming a transient Meisenheimer complex followed by the elimination of chloride.

Downstream Applications: Scaffold Diversification

The 4-hydrazino moiety is a versatile "chemical handle" that allows for the rapid construction of fused heterocyclic systems. This is particularly relevant in fragment-based drug discovery (FBDD).

A. Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines

Reacting the hydrazine intermediate with one-carbon donors (orthoesters, carboxylic acids, or carbon disulfide) cyclizes the structure into a triazolo-fused system.[1][2]

  • Reagents: Formic acid, Triethyl orthoformate, or CS₂.

  • Significance: These fused systems are bioisosteres of purines and have shown potent adenosine receptor antagonism and antimicrobial activity.

B. Hydrazone Formation (Schiff Bases)

Condensation with aromatic aldehydes or ketones yields hydrazones.

  • Reagents: Aryl aldehyde, Ethanol, catalytic Acetic Acid.[3]

  • Significance: Hydrazones often exhibit improved binding kinetics in kinase pockets due to the flexibility of the imine linker and the potential for additional hydrogen bonding.

Application Workflow (DOT Visualization)

Applications Core 4-Hydrazino-2-(CF3)quinazoline (Core Scaffold) R_Aldehyde + Aryl Aldehydes (Cat. AcOH) Core->R_Aldehyde R_Ortho + Triethyl Orthoformate (Reflux) Core->R_Ortho R_CS2 + CS2 / KOH Core->R_CS2 Prod_Hydrazone Hydrazone Derivatives (Schiff Bases) Bioactivity: Antimicrobial / Kinase Inhibitor R_Aldehyde->Prod_Hydrazone Prod_Triazolo [1,2,4]Triazolo[4,3-c]quinazoline (Fused Ring System) Bioactivity: Adenosine Antagonist R_Ortho->Prod_Triazolo Prod_Thio 3-Mercapto-triazolo[4,3-c]quinazoline (Thione Tautomer) R_CS2->Prod_Thio

Caption: Divergent synthesis pathways from the 4-hydrazino core. The scaffold can be converted into open-chain hydrazones or cyclized into rigid fused-ring triazoles.

Safety & Handling Protocols

While specific toxicological data for the CF₃ derivative is limited, it should be handled with the same rigor as parent hydrazines and quinazolines.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Mutagen (Hydrazine moiety).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation Risk: Handle all solids and powders in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizing agents (hydrazine derivatives are reducing agents).

References

  • ChemicalBook. (2023).[4] 4-Hydrazino-2-(trifluoromethyl)quinazoline Properties and Suppliers.

  • Atta, K. F. M., et al. (2010). Synthesis and Reactions of a New Series of 1,2,4-Triazolo[4,3-c]quinazolines. Heterocycles.

  • Nasr, T., et al. (2025). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives. PMC - NIH.

  • Sigma-Aldrich. (2023). Product Specification: 2-Hydrazino-4-(trifluoromethyl)pyrimidine (Analogous Chemistry).

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-Hydrazino-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] Within this esteemed class of compounds, 4-Hydrazino-2-(trifluoromethyl)quinazoline emerges as a molecule of significant interest for its potential as a targeted therapeutic agent. The incorporation of a trifluoromethyl group is known to enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, thereby improving drug efficacy.[3] This technical guide provides a comprehensive exploration of the putative mechanism of action of 4-Hydrazino-2-(trifluoromethyl)quinazoline, drawing upon the established pharmacology of related quinazoline derivatives and proposing a robust experimental framework for its validation. We will delve into its likely molecular targets, the signaling pathways it may modulate, and the cellular consequences of its activity. This document is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation and development of this and similar chemical entities.

Introduction: The Quinazoline Scaffold and the Promise of 4-Hydrazino-2-(trifluoromethyl)quinazoline

Quinazoline derivatives have a rich history in drug discovery, with numerous compounds approved for clinical use, particularly in oncology.[1][4] Their broad spectrum of biological activities includes anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1] A significant portion of their anticancer efficacy stems from their ability to inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer.[3][4][5][6]

The subject of this guide, 4-Hydrazino-2-(trifluoromethyl)quinazoline, is characterized by two key structural features: the quinazoline core and a hydrazine moiety at the 4-position, complemented by a trifluoromethyl group at the 2-position. While direct and extensive research on this specific molecule is emerging, we can infer its likely mechanism of action by examining the well-documented activities of structurally similar compounds. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability and cellular uptake.[3] The hydrazine group, on the other hand, presents unique mechanistic possibilities that warrant careful investigation.

This guide will therefore focus on two primary putative mechanisms of action for 4-Hydrazino-2-(trifluoromethyl)quinazoline:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Based on the established role of the quinazoline scaffold in targeting kinases.

  • Nitric Oxide (NO) Donation: A potential consequence of the hydrazine moiety in an oxidative cellular environment.

We will explore the theoretical underpinnings of these mechanisms and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.

Putative Mechanism of Action I: Receptor Tyrosine Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] These kinases play a central role in cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers.[5][8]

Molecular Target: The ATP-Binding Site of Receptor Tyrosine Kinases

It is highly probable that 4-Hydrazino-2-(trifluoromethyl)quinazoline acts as an ATP-competitive inhibitor of one or more RTKs. The quinazoline ring system is known to form hydrogen bonds with key residues within the ATP-binding pocket of kinases, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of downstream substrates.[9] The specific RTKs targeted by this compound would need to be determined experimentally through a comprehensive kinase profiling screen.

Downstream Signaling Consequences

Inhibition of RTK signaling by 4-Hydrazino-2-(trifluoromethyl)quinazoline would be expected to disrupt multiple downstream pathways critical for tumor growth and survival. For instance, inhibition of EGFR would lead to the downregulation of the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, ultimately resulting in decreased cell proliferation and increased apoptosis.[8]

Proposed Signaling Pathway Diagram

RTK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Phosphorylation Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt-mTOR) RTK->Downstream Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Activation Compound 4-Hydrazino-2-(trifluoromethyl) quinazoline Compound->RTK Inhibition ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes NO_Release_Pathway Compound 4-Hydrazino-2-(trifluoromethyl) quinazoline NO Nitric Oxide (NO) Compound->NO Releases ROS Reactive Oxygen Species (ROS) ROS->Compound Oxidative Cleavage Apoptosis Apoptosis NO->Apoptosis Induces Proliferation Cell Proliferation NO->Proliferation Inhibits

Caption: Proposed mechanism of nitric oxide release and its cellular effects.

Experimental Validation: A Step-by-Step Guide

To elucidate the precise mechanism of action of 4-Hydrazino-2-(trifluoromethyl)quinazoline, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to mechanistic understanding.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits kinase activity. [10]A broad-panel kinase screen is recommended to identify potential targets, followed by more detailed enzymatic assays for the most promising candidates.

This assay is a robust and high-throughput method for measuring kinase activity. [5] Materials:

  • Recombinant kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of 4-Hydrazino-2-(trifluoromethyl)quinazoline in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the kinase and the biotinylated substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for the specific kinase).

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start PrepCompound Prepare Compound Dilutions Start->PrepCompound AddCompound Add Compound to Plate PrepCompound->AddCompound AddEnzymeSubstrate Add Kinase and Substrate AddCompound->AddEnzymeSubstrate AddATP Initiate Reaction with ATP AddEnzymeSubstrate->AddATP IncubateReaction Incubate AddATP->IncubateReaction AddDetection Add HTRF Detection Reagents IncubateReaction->AddDetection IncubateDetection Incubate AddDetection->IncubateDetection ReadPlate Read Plate IncubateDetection->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze End End Analyze->End

Caption: Workflow for the HTRF kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context. [11][12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [10][13] Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • 4-Hydrazino-2-(trifluoromethyl)quinazoline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the compound and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathways

Western blotting is an essential technique for investigating the effect of the compound on specific signaling proteins and their phosphorylation status. [14][15][16][17]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane. [15]3. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. [16]5. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Nitric Oxide Detection Assay

To investigate the potential for NO release, a direct measurement of NO production in treated cells is necessary.

The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.

Materials:

  • Cell culture supernatant from treated and untreated cells

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • 96-well plate

  • Plate reader

Procedure:

  • Collect the cell culture supernatant from cells treated with 4-Hydrazino-2-(trifluoromethyl)quinazoline and controls.

  • Add the supernatant and sodium nitrite standards to a 96-well plate.

  • Add the Griess reagent to each well and incubate for 15-30 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile of 4-Hydrazino-2-(trifluoromethyl)quinazoline

Kinase Target IC₅₀ (µM)
EGFR Value
VEGFR2 Value
MET Value

| ... | Value |

Table 2: Anti-proliferative Activity of 4-Hydrazino-2-(trifluoromethyl)quinazoline

Cell Line IC₅₀ (µM)
A549 Value
MCF-7 Value
HCT116 Value

| ... | Value |

Conclusion and Future Directions

This technical guide has outlined the most probable mechanisms of action for 4-Hydrazino-2-(trifluoromethyl)quinazoline, focusing on its potential as a receptor tyrosine kinase inhibitor and a nitric oxide donor. The provided experimental protocols offer a comprehensive framework for the rigorous validation of these hypotheses. The synthesis of data from kinase assays, cell proliferation studies, western blot analysis, and NO detection will provide a clear and detailed understanding of how this compound exerts its biological effects.

Future research should focus on a broad kinase profiling to identify the full spectrum of targets, followed by in-depth studies on the most potently inhibited kinases. Furthermore, the context-dependent role of NO release should be investigated in various cancer models to fully appreciate its contribution to the overall mechanism of action. The insights gained from these studies will be invaluable for the continued development of 4-Hydrazino-2-(trifluoromethyl)quinazoline as a potential therapeutic agent.

References

  • Ateş-Alagöz, Z., Abdullahoğlu, N., Ak, S., Çiftçi, H., De-Simone, A., & Yelekçi, K. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1028751. [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. [Link]

  • Al-Suhaimi, K. M., Al-Salahi, R., & Al-Anazi, M. R. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 648. [Link]

  • Wang, D., et al. (2013). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 64, 407-415. [Link]

  • Azmi, A. S. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1049, 1–11. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Al-Omary, F. A. M., & El-Gazzar, M. G. A. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. In Quinoline and Quinazoline - Synthesis, Chemistry and Applications. IntechOpen. [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(21), 7261. [Link]

  • Sravanthi, V., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7877. [Link]

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  • Ionescu, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6296. [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1448-1455. [Link]

  • Fry, D. W., et al. (2004). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Journal of Medicinal Chemistry, 47(7), 1787-1796. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Romero, A. H., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega, 7(50), 47000-47012. [Link]

  • Tazarour, K., & Timsit, J.-F. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Ateş-Alagöz, Z., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies, 12(1), 145-149. [Link]

  • Creative Biolabs. (n.d.). Cell Proliferation Assays. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2017). Organic Chemistry: Current Research, 6(2). [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Brown, A., & Sager, J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 333. [Link]

  • Valsasina, B., et al. (2011). NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(10), 2892-2897. [Link]

  • El-Naggar, A. M., et al. (2024). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports, 14(1), 2568. [Link]

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Spectroscopic Characterization of 4-Hydrazino-2-(trifluoromethyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Hydrazino-2-(trifluoromethyl)quinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not widely published, this document outlines the expected analytical signatures based on established principles and data from structurally related quinazoline derivatives. It further details the robust experimental protocols required to generate high-quality NMR, IR, and Mass Spectrometry data for researchers engaged in the synthesis and application of this compound.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a trifluoromethyl group at the 2-position and a hydrazino moiety at the 4-position of the quinazoline ring is anticipated to significantly modulate the compound's physicochemical and pharmacological properties. Accurate and unambiguous structural confirmation through spectroscopic methods is, therefore, a critical step in the research and development pipeline.

This guide is intended for researchers, scientists, and drug development professionals, providing both predicted spectroscopic data and the detailed methodologies to obtain and interpret it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-Hydrazino-2-(trifluoromethyl)quinazoline, both ¹H and ¹³C NMR will provide invaluable information regarding the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons of the quinazoline ring system and the protons of the hydrazino group. The trifluoromethyl group will not directly produce a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydrazino-2-(trifluoromethyl)quinazoline in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic CH (4x)7.0 - 8.5m-The exact shifts and multiplicities will depend on the substitution pattern of the benzene ring portion of the quinazoline core.
-NH-NH₂4.0 - 6.0br s-Broad signals are expected due to quadrupole broadening and potential chemical exchange. The integration should correspond to 3 protons.

Rationale behind predictions: The chemical shifts for aromatic protons in quinazoline derivatives typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring currents.[6] The hydrazino protons are expected to be in the mid-field range and may exhibit broadness due to nitrogen's quadrupolar moment and proton exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The highly electronegative fluorine atoms in the trifluoromethyl group will have a significant deshielding effect on the attached carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydrazino-2-(trifluoromethyl)quinazoline in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Coupling to ¹⁹FNotes
C=N (quinazoline)150 - 165Yes (quartet)The carbon of the C-CF₃ bond will show a characteristic quartet due to coupling with the three fluorine atoms.
Aromatic C (6x)110 - 140NoSix distinct signals are expected for the benzene ring carbons.
C-N (hydrazine attached)145 - 155No

Rationale behind predictions: The chemical shifts are estimated based on data from various quinazolinone and quinazoline derivatives.[6][7] The carbon attached to the trifluoromethyl group is expected to be significantly downfield and will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition ensures reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Hydrazino-2-(trifluoromethyl)quinazoline.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[8]

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a spectral width of approximately 16 ppm centered around 6 ppm.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. Use a spectral width of approximately 250 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for 4-Hydrazino-2-(trifluoromethyl)quinazoline

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (hydrazine)3200 - 3400Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (quinazoline)1610 - 1640Strong
C=C stretch (aromatic)1450 - 1600Medium to strong
C-F stretch (trifluoromethyl)1100 - 1300Strong, multiple bands

Rationale behind predictions: The N-H stretching vibrations of the hydrazino group are expected in the 3200-3400 cm⁻¹ region.[6] Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring will be in the 1450-1640 cm⁻¹ region.[1] The C-F stretches of the trifluoromethyl group are characteristically strong and appear in the 1100-1300 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 4-Hydrazino-2-(trifluoromethyl)quinazoline sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectral Data

The molecular formula of 4-Hydrazino-2-(trifluoromethyl)quinazoline is C₉H₇F₃N₄, with a molecular weight of 228.17 g/mol .[9][10]

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Hydrazino-2-(trifluoromethyl)quinazoline

m/zIonNotes
228[M]⁺Molecular ion peak.
229[M+1]⁺Due to the natural abundance of ¹³C.
199[M - N₂H₃]⁺Loss of the hydrazino radical.
160[M - CF₃]⁺Loss of the trifluoromethyl radical.

Rationale behind predictions: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected to be observed. Common fragmentation pathways for hydrazino-substituted heterocycles involve the loss of the hydrazino group.[11] The trifluoromethyl group can also be lost as a radical. The exact fragmentation pattern will depend on the ionization method used.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and any significant fragment ions.

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₉H₇F₃N₄.

Data Interpretation Workflow

A logical workflow is essential for the comprehensive structural elucidation of 4-Hydrazino-2-(trifluoromethyl)quinazoline.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation NMR NMR (1H, 13C) NMR_Analysis Elucidate C-H Framework NMR->NMR_Analysis IR IR IR_Analysis Identify Functional Groups IR->IR_Analysis MS Mass Spec MS_Analysis Determine Molecular Formula & Weight MS->MS_Analysis Structure_Confirmation Confirm Structure of 4-Hydrazino-2-(trifluoromethyl)quinazoline MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Sources

Navigating the Formulation Frontier: A Technical Guide to the Solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount to their successful development. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline, a heterocyclic compound of significant interest. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in public literature, this guide offers a comprehensive framework for its empirical determination. By synthesizing foundational chemical principles with established, field-proven methodologies, this document serves as a critical resource for advancing research and formulation efforts.

Introduction to 4-Hydrazino-2-(trifluoromethyl)quinazoline: A Molecule of Interest

4-Hydrazino-2-(trifluoromethyl)quinazoline belongs to the quinazoline family, a class of heterocyclic aromatic compounds composed of a fused benzene and pyrimidine ring system.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties.[2][3] The specific substitutions of a hydrazino group at the 4-position and a trifluoromethyl group at the 2-position of the quinazoline ring impart unique electronic and steric properties to the molecule, which are expected to significantly influence its solubility profile.

Table 1: Physicochemical Properties of 4-Hydrazino-2-(trifluoromethyl)quinazoline

PropertyValueSource
CAS Number 154136-31-9[4]
Molecular Formula C₉H₇F₃N₄[4]
Molecular Weight 228.17 g/mol [5]
Melting Point 258-261 °C[5]
Predicted Boiling Point 295.9 ± 50.0 °C[5]
Predicted Density 1.56 ± 0.1 g/cm³[5]
Predicted pKa -2.80 ± 0.20[4]

A high melting point often suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The trifluoromethyl group, being highly electronegative and lipophilic, and the hydrazino group, capable of hydrogen bonding, introduce a chemical dichotomy that makes predicting solubility in various solvents challenging without empirical data.

The Causality of Solubility: Theoretical Considerations for Quinazoline Derivatives

The solubility of a compound is a dynamic equilibrium between the solid state and the solution phase.[6] For a crystalline solid like 4-Hydrazino-2-(trifluoromethyl)quinazoline, the energy required to break the crystal lattice must be compensated by the energy released upon the formation of solute-solvent interactions.

Several factors inherent to the molecule and the solvent govern this process:

  • "Like Dissolves Like": This adage remains a fundamental principle. The polarity of 4-Hydrazino-2-(trifluoromethyl)quinazoline, with its polar hydrazino group and nonpolar trifluoromethyl-substituted aromatic system, suggests that its solubility will be highly dependent on the polarity of the solvent.

  • Hydrogen Bonding: The hydrazino group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., water, alcohols) are likely to interact favorably with this part of the molecule.

  • Dipole-Dipole Interactions: The quinazoline ring system and the trifluoromethyl group create permanent dipoles within the molecule, which can interact with polar solvents.

  • Van der Waals Forces: These non-specific interactions will be present between the aromatic rings and the hydrocarbon portions of organic solvents.

While the parent quinazoline is soluble in water, the solubility of its derivatives can vary dramatically depending on their substituents.[3] Studies on other quinazoline derivatives, such as pyrazolo quinazolines, have shown that solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature. For these derivatives, N,N-dimethylformamide (DMF) was identified as a solvent in which they exhibited greater solubility.[7]

A Field-Proven Protocol for the Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative solubility data, an experimental approach is necessary. The shake-flask method, as described by Higuchi and Connors, is the gold-standard for determining thermodynamic (equilibrium) solubility and is recommended for its reliability with sparingly soluble compounds.[8][9]

Experimental Workflow

The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4-Hydrazino-2-(trifluoromethyl)quinazoline (ensure purity is characterized)

  • Selected common laboratory solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone, Tetrahydrofuran (THF)) of appropriate purity (e.g., HPLC grade).

  • Calibrated analytical balance

  • Vials with solvent-resistant caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative quantitative method.

Protocol:

  • Preparation of Test Samples:

    • Add an excess amount of 4-Hydrazino-2-(trifluoromethyl)quinazoline to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached. A starting point could be 5-10 mg of the compound in 1 mL of the chosen solvent.

    • Precisely record the volume of solvent added to each vial.

    • Seal the vials tightly to prevent any solvent loss due to evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[9] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant. Exercise caution to avoid disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 4-Hydrazino-2-(trifluoromethyl)quinazoline in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original undiluted supernatant, taking into account the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Anticipated Solubility Trends and Data Presentation

Based on the principles of "like dissolves like" and the solubility of similar quinazoline derivatives, a qualitative prediction of solubility can be made.

  • High Solubility: Aprotic polar solvents such as DMSO and DMF are likely to be good solvents due to their ability to engage in strong dipole-dipole interactions and, in the case of DMF, hydrogen bonding.

  • Moderate Solubility: Protic solvents like ethanol and methanol may show moderate solubility due to their ability to form hydrogen bonds with the hydrazino group.

  • Low Solubility: Nonpolar solvents are expected to be poor solvents for this compound. The solubility in water is likely to be low, a common characteristic for many drug-like molecules.[6]

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline at 25°C (Example Data)

SolventDielectric ConstantSolubility (mg/mL)Solubility (µM)
Water80.1TBDTBD
Ethanol24.5TBDTBD
Methanol32.7TBDTBD
DMSO46.7TBDTBD
DMF36.7TBDTBD
Acetonitrile37.5TBDTBD
Acetone20.7TBDTBD
THF7.6TBDTBD
TBD: To Be Determined experimentally.

Conclusion and Future Directions

Understanding the solubility of 4-Hydrazino-2-(trifluoromethyl)quinazoline is a critical step in its journey from a promising lead compound to a potential therapeutic agent. This technical guide provides the theoretical framework and a robust, validated experimental protocol to empower researchers to determine this crucial parameter. The data generated from these studies will be invaluable for guiding formulation development, designing in vitro and in vivo experiments, and ultimately, unlocking the full therapeutic potential of this and other related quinazoline derivatives. Further studies could explore the effect of pH and temperature on solubility to provide a more complete picture of the compound's behavior in various environments.

References

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3344. Available at: [Link]

  • Wikipedia. (2023). Quinazoline. Available at: [Link]

  • Patel, K., et al. (2014). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. Journal of Chemical and Pharmaceutical Research, 6(7), 2009-2016. Available at: [Link]

  • ResearchGate. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. Available at: [Link]

  • ResearchGate. (2018). Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents. Available at: [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Available at: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • PubMed. (2024). Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]

Sources

Methodological & Application

The Versatile Intermediate: A Guide to the Application of 4-Hydrazino-2-(trifluoromethyl)quinazoline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complexity from a Trifluoromethylated Quinazoline Core

In the landscape of modern medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a privileged framework for interacting with various biological targets, most notably the ATP-binding sites of protein kinases.[3] The strategic functionalization of this core is paramount to achieving desired potency and selectivity. Among the myriad of available building blocks, 4-Hydrazino-2-(trifluoromethyl)quinazoline stands out as a highly valuable and versatile chemical intermediate.

This guide provides an in-depth exploration of 4-Hydrazino-2-(trifluoromethyl)quinazoline, detailing its synthesis, physicochemical properties, and, most importantly, its application in the construction of complex, fused heterocyclic systems. The presence of the trifluoromethyl group at the C2 position often enhances metabolic stability and binding affinity, while the hydrazino group at the C4 position serves as a reactive handle for a variety of transformative cyclization reactions.[1] We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind these transformations, and showcase the utility of this intermediate in the synthesis of compounds with significant therapeutic potential, including kinase inhibitors.

Physicochemical and Handling Profile

A thorough understanding of the physical and chemical properties of a key intermediate is fundamental to its successful application in multi-step synthesis. This section outlines the key characteristics of 4-Hydrazino-2-(trifluoromethyl)quinazoline, providing researchers with the necessary data for experimental design and safety considerations.

Table 1: Physicochemical Properties of 4-Hydrazino-2-(trifluoromethyl)quinazoline [4]

PropertyValue
CAS Number 154136-31-9
Molecular Formula C₉H₇F₃N₄
Molecular Weight 228.17 g/mol
Melting Point 258-261 °C
Boiling Point (Predicted) 295.9 ± 50.0 °C
Density (Predicted) 1.56 ± 0.1 g/cm³
pKa (Predicted) -2.80 ± 0.20

Handling and Storage: 4-Hydrazino-2-(trifluoromethyl)quinazoline should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant and should be stored in a cool, dry place away from oxidizing agents.

Synthesis of the Key Intermediate

The reliable synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline is a critical first step. The most common and efficient route proceeds in two stages: the chlorination of the corresponding quinazolinone, followed by nucleophilic substitution with hydrazine.

Workflow for the Synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline

A 2-(Trifluoromethyl)quinazolin-4(3H)-one B 4-Chloro-2-(trifluoromethyl)quinazoline A->B  POCl₃, Reflux   C 4-Hydrazino-2-(trifluoromethyl)quinazoline B->C  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline

This protocol describes the chlorination of 2-(trifluoromethyl)quinazolin-4(3H)-one, a critical step to activate the C4 position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this type of transformation.

Rationale: The lone pair on the nitrogen at position 3 of the quinazolinone ring can attack the phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the hydroxyl group at C4 with a chlorine atom. This conversion is crucial as the chloro group is an excellent leaving group, facilitating the subsequent introduction of the hydrazino moiety.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-2-(trifluoromethyl)quinazoline.[5]

Protocol 2: Synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline

This protocol details the nucleophilic aromatic substitution of the chloro group with hydrazine, yielding the target intermediate.

Rationale: The highly nucleophilic hydrazine readily displaces the chloride at the C4 position of the quinazoline ring. The reaction is typically carried out in an alcoholic solvent, which serves to solubilize the reactants and facilitate the reaction.[6]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-chloro-2-(trifluoromethyl)quinazoline (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: Add hydrazine hydrate (4-5 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain 4-Hydrazino-2-(trifluoromethyl)quinazoline, which is often pure enough for subsequent steps. If necessary, recrystallization from a suitable solvent can be performed.

Applications in the Synthesis of Fused Heterocyclic Systems

The true utility of 4-Hydrazino-2-(trifluoromethyl)quinazoline lies in its ability to serve as a scaffold for constructing more complex, fused heterocyclic systems. The presence of two nucleophilic nitrogen atoms in the hydrazino group allows for a variety of cyclocondensation reactions.

Application 1: Synthesis of Pyrazolo[5,1-b]quinazolines

The reaction of 4-hydrazinoquinazolines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazolo[5,1-b]quinazolines. These scaffolds are of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors.

Reaction Mechanism: Cyclocondensation with a β-Ketoester

cluster_0 Mechanism A 4-Hydrazino-2-(trifluoromethyl)quinazoline C Hydrazone Intermediate A->C B β-Ketoester B->C D Intramolecular Cyclization C->D Tautomerization & Nucleophilic Attack E Dehydration D->E Elimination of H₂O F Pyrazolo[5,1-b]quinazoline E->F

Caption: Mechanistic pathway for pyrazolo[5,1-b]quinazoline formation.

Rationale: The reaction proceeds via initial condensation between the more nucleophilic terminal nitrogen of the hydrazino group and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the secondary amine of the hydrazone attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazolo[5,1-b]quinazoline ring system. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the dicarbonyl compound.[7]

Protocol 3: Synthesis of a 2-(Trifluoromethyl)pyrazolo[5,1-b]quinazoline Derivative

Step-by-Step Methodology:

  • Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve 4-Hydrazino-2-(trifluoromethyl)quinazoline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate) (1.1 eq).

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction can be catalyzed by a few drops of a mineral acid like HCl.

  • Isolation: Upon cooling, the product usually precipitates. Collect the solid by filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol and dry. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed to obtain the pure pyrazolo[5,1-b]quinazoline derivative.

Table 2: Examples of Cyclocondensation Reactions

1,3-Dicarbonyl CompoundProductTypical Conditions
Ethyl acetoacetate7-methyl-2-(trifluoromethyl)pyrazolo[5,1-b]quinazolin-9(4H)-oneEthanol, reflux, 6h
Acetylacetone5,7-dimethyl-2-(trifluoromethyl)pyrazolo[5,1-b]quinazolineAcetic acid, reflux, 4h
Application 2: Synthesis of Triazolo[5,1-b]quinazolines

Another important application of 4-Hydrazino-2-(trifluoromethyl)quinazoline is its use in the synthesis of triazolo[5,1-b]quinazolines. This is typically achieved by reacting the hydrazino intermediate with reagents that can provide a single carbon atom to form the triazole ring.

Protocol 4: Synthesis of a 2-(Trifluoromethyl)[8][9][10]triazolo[5,1-b]quinazoline Derivative

Rationale: Reagents like formic acid, orthoesters, or cyanogen bromide can react with the hydrazino group to facilitate the formation of the fused triazole ring. For instance, with formic acid, an N-formyl hydrazino intermediate is formed, which then undergoes acid-catalyzed cyclization and dehydration.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-Hydrazino-2-(trifluoromethyl)quinazoline (1.0 eq) in formic acid (used as both reagent and solvent).

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation and Purification: Neutralize with a base (e.g., ammonia solution) to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent to yield the pure 2-(trifluoromethyl)[8][9][10]triazolo[5,1-b]quinazoline.

Application in Kinase Inhibitor Synthesis

The pyrazolo[5,1-b]quinazoline and triazolo[5,1-b]quinazoline scaffolds derived from 4-Hydrazino-2-(trifluoromethyl)quinazoline are prominent in the design of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[3][9]

Signaling Pathway Context

cluster_0 Kinase Signaling cluster_1 Cell Cycle Control GF Growth Factor EGFR EGFR GF->EGFR Downstream Downstream Signaling (e.g., RAS-MAPK) EGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase

Sources

Applications of Trifluoromethyl Quinazolines in Cancer Research: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged structure has emerged as a powerful approach to enhance the pharmacological properties of these molecules. The -CF3 group is known to improve metabolic stability, lipophilicity, and bioavailability, making trifluoromethyl quinazolines a highly promising class of compounds in oncology research.[2] This guide provides an in-depth exploration of the applications of trifluoromethyl quinazolines in cancer research, offering detailed application notes, experimental protocols, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Application Notes: The Role and Mechanisms of Trifluoromethyl Quinazolines in Oncology

Trifluoromethyl quinazoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. Their primary applications in cancer research revolve around the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A major focus of trifluoromethyl quinazoline research is their ability to target receptor tyrosine kinases, which are crucial regulators of cell signaling.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many trifluoromethyl quinazoline derivatives are potent inhibitors of EGFR, a key player in the development and progression of several cancers, including non-small cell lung cancer (NSCLC).[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways. Some derivatives have shown efficacy against EGFR mutants that confer resistance to first-generation inhibitors.[3]

  • Dual EGFR/HER2 and Multi-Kinase Inhibition: The versatility of the quinazoline scaffold allows for the design of molecules that can inhibit multiple kinases simultaneously. Some trifluoromethyl quinazolines have been developed as dual inhibitors of EGFR and HER2, or as multi-kinase inhibitors targeting other RTKs like VEGFR, offering a broader therapeutic window.[4]

Disruption of Microtubule Dynamics

Emerging research has highlighted a distinct mechanism of action for certain trifluoromethyl quinazolines: the inhibition of tubulin polymerization.

  • Targeting the Colchicine Binding Site: Several novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5] This mechanism is particularly significant as compounds that bind to the colchicine site may circumvent P-glycoprotein-mediated drug resistance.[7]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the molecular targeting by trifluoromethyl quinazolines is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • Apoptosis Induction: Treatment of cancer cells with these compounds leads to the activation of apoptotic pathways. This can be observed through the externalization of phosphatidylserine on the cell membrane, activation of caspases, and cleavage of poly (ADP-ribose) polymerase (PARP).[1]

  • Cell Cycle Arrest: Trifluoromethyl quinazolines have been shown to cause cell cycle arrest at different phases, most commonly the G2/M phase, which is consistent with their role as tubulin polymerization inhibitors.[6][8] Some derivatives have also been reported to induce G1 phase arrest.[9]

Other Emerging Mechanisms

Research continues to uncover novel mechanisms of action for this class of compounds, including:

  • DNA Intercalation: Some trifluoromethyl quinazoline derivatives have been suggested to exert their cytotoxic effects by intercalating with DNA, thereby interfering with DNA replication and transcription.[2]

  • Induction of Reactive Oxygen Species (ROS): Certain quinazoline derivatives have been shown to induce the accumulation of ROS in cancer cells, leading to oxidative stress, cell cycle arrest, and apoptosis.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of trifluoromethyl quinazolines.

Protocol 1: Evaluation of In Vitro Cytotoxicity using the MTT Assay

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the trifluoromethyl quinazoline compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol allows for the quantitative analysis of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the trifluoromethyl quinazoline compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

    • Harvest the cells by trypsinization, including the floating cells in the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Assessment of Apoptosis using Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the trifluoromethyl quinazoline compound as described in the cell cycle analysis protocol.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl Quinazoline Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
10b PC3 (Prostate)3.02[10]
LNCaP (Prostate)3.45[10]
K562 (Leukemia)3.98[10]
8b PC3 (Prostate)5.51[11]
LNCaP (Prostate)4.51[11]
K562 (Leukemia)8.49[11]
15h K562 (Leukemia)Significantly stronger than paclitaxel[5]
15d K562 (Leukemia)Significantly stronger than paclitaxel[5]
15i K562 (Leukemia)Significantly stronger than paclitaxel[5]
QNZ-A A549 (Lung)Selective cytotoxicity[9]
04NB-03 HCC (Liver)Potent anti-HCC activity[8]

Note: The table presents a selection of reported data. Researchers should refer to the original publications for detailed experimental conditions.

Visualization of Mechanisms

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline Trifluoromethyl Quinazoline Quinazoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by trifluoromethyl quinazolines.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (Western Blot, Kinase Assay) CellCycle->Mechanism Apoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead Xenograft Xenograft Model Efficacy Antitumor Efficacy Xenograft->Efficacy Toxicity Toxicity Studies Xenograft->Toxicity Start Trifluoromethyl Quinazoline Compound Start->Cytotoxicity Lead->Xenograft

Caption: A general workflow for the preclinical evaluation of trifluoromethyl quinazolines.

References

  • Mahesh Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link][2][12]

  • A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. PubMed Central. [Link][6]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. [Link][10]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link][4]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central. [Link][1][13]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. PubMed. [Link][3]

  • Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. PubMed. [Link][5]

  • The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. PubMed. [Link][8]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link][14]

  • Representative quinazoline‐based EGFR inhibitors and trifluoromethyl‐containing anti‐cancer drugs. ResearchGate. [Link][15]

  • Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. [Link][7]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link][16]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link][17]

  • In vivo activity of MZH29 in xenograft and engrafted mouse models. ResearchGate. [Link][18]

  • A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. PubMed. [Link][9]

  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... ResearchGate. [Link][19]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Jetir.Org. [Link][20]

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. National Institutes of Health. [Link][21]

  • Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. Cancer Research and Treatment. [Link][22]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link][23]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link][24]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. PubMed. [Link][25]

  • Induction of cell cycle arrest and apoptosis in Compound C treated... ResearchGate. [Link][26]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Journal of Organic Chemistry. [Link][11]

  • Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. Frontiers in Pharmacology. [Link][27]

  • Investigation of the mechanism of the interaction of tubulin with derivatives of 2-styrylquinazolin-4(3H)-one. PubMed. [Link][28]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health. [Link][29]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 4-Hydrazinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of 4-hydrazinoquinazoline derivatives as potential antimicrobial agents. The protocols and notes herein are curated to ensure technical accuracy, field-proven insights, and a self-validating system for reproducible results.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery of new chemical entities with novel mechanisms of action. Quinazoline and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 4-hydrazinoquinazoline core, in particular, serves as a versatile synthon for generating a diverse library of compounds with significant antimicrobial potential. These derivatives have been shown to target essential bacterial processes, including DNA synthesis and cell wall formation, making them promising candidates for further development.[1]

This guide will delineate the complete workflow for developing these agents, from initial synthesis and characterization to a tiered biological evaluation, including antimicrobial efficacy, cytotoxicity, and preliminary pharmacokinetic profiling.

Chemical Synthesis and Characterization

The journey to potent antimicrobial agents begins with the precise and efficient synthesis of the 4-hydrazinoquinazoline scaffold and its subsequent derivatization.

Synthesis of the 4-Hydrazinoquinazoline Core

The synthesis of the 4-hydrazinoquinazoline core is typically a two-step process starting from the readily available anthranilic acid.

Step 1: Synthesis of Quinazolin-4(3H)-one

A common and efficient method involves the cyclization of anthranilic acid with formamide.

  • Protocol:

    • To 13.7 g (0.1 mol) of anthranilic acid, add 16 mL (0.4 mol) of formamide in a round-bottom flask.

    • Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

    • Allow the mixture to stand for 6-8 hours to facilitate precipitation.

    • Filter the resulting crystals, wash with cold water, and dry.

    • Recrystallize the crude product from water in the presence of activated carbon to obtain pure quinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloroquinazoline

The hydroxyl group of the quinazolin-4(3H)-one is then converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution.

  • Protocol:

    • In a round-bottom flask, place 14.6 g (0.1 mol) of quinazolin-4(3H)-one.

    • Slowly add 50 mL of phosphorus oxychloride (POCl₃) under a fume hood with constant stirring.

    • Reflux the mixture for 4-6 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The precipitate of 4-chloroquinazoline is filtered, washed with water, and dried.

Step 3: Synthesis of 4-Hydrazinoquinazoline

The final step involves the reaction of 4-chloroquinazoline with hydrazine hydrate.

  • Protocol:

    • Dissolve 16.4 g (0.1 mol) of 4-chloroquinazoline in ethanol.

    • Slowly add an excess of hydrazine hydrate (e.g., 0.3-0.5 mol) to the solution.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated 4-hydrazinoquinazoline by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Synthesis of 4-Hydrazinoquinazoline Derivatives (e.g., Hydrazones)

The reactive hydrazine moiety allows for the facile synthesis of a wide array of derivatives, such as hydrazones, through condensation with various aldehydes and ketones.[2]

  • General Protocol for Hydrazone Synthesis:

    • Dissolve 1.6 g (0.01 mol) of 4-hydrazinoquinazoline in a suitable solvent like ethanol or acetic acid.

    • Add an equimolar amount (0.01 mol) of the desired aldehyde or ketone.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated hydrazone derivative by filtration.

    • Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the pure compound.

Purification and Characterization

Purification:

  • Recrystallization: This is the primary method for purifying the final products. The choice of solvent depends on the solubility of the compound. Common solvents include ethanol, methanol, and dimethylformamide (DMF).

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is employed.[3]

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A solvent system is chosen based on the polarity of the compounds, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or methanol). The ideal solvent system should provide a good separation of the desired compound from impurities on a TLC plate (Rf of the target compound is often aimed for ~0.3).[4]

Characterization:

The structure of the synthesized compounds must be unequivocally confirmed using a combination of spectroscopic techniques.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[6]

Biological Evaluation: A Tiered Approach

A systematic, tiered approach to biological evaluation is crucial for identifying promising lead compounds.

Tier 1: Primary Antimicrobial Screening

The initial screening aims to identify compounds with significant antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[8]

  • Protocol:

    • Preparation of Bacterial Inoculum:

      • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

      • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

      • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions:

      • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

      • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.

    • Inoculation and Incubation:

      • Add the standardized bacterial inoculum to each well.

      • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

      • Incubate the plates at 37°C for 18-24 hours.

    • Reading the MIC:

      • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, an MBC assay is performed.[9][10]

  • Protocol:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

    • Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate.

    • Incubate the plates at 37°C for 24-48 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]

Tier 2: Cytotoxicity Assessment

It is essential to evaluate the toxicity of the active compounds against mammalian cells to determine their selectivity index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[11]

  • Protocol:

    • Cell Seeding:

      • Seed a mammalian cell line (e.g., HEK293 for normal cells, or a cancer cell line like HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.

      • Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Treat the cells with various concentrations of the test compounds.

      • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation:

      • Incubate the plates for 24-72 hours.

    • MTT Assay:

      • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 3-4 hours at 37°C.

      • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

      • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Tier 3: Preliminary Pharmacokinetic (ADME) Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of a drug candidate.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[12][13]

  • Protocol:

    • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), the test compound, and a NADPH-regenerating system in a suitable buffer.

    • Incubation: Incubate the mixture at 37°C.

    • Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., cold acetonitrile).[13]

    • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, forms tight junctions and differentiates to resemble the enterocytes of the small intestine. This model is widely used to predict the oral absorption of drugs.[14][15][16]

  • Protocol:

    • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and monolayer formation.

    • Permeability Assay:

      • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

      • At specific time points, collect samples from the receiver compartment (B or A, respectively).

    • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. The efflux ratio (Papp(B→A) / Papp(A→B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Structure-Activity Relationship (SAR) and Mechanism of Action

The data generated from the biological evaluation should be used to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the 4-hydrazinoquinazoline derivatives with their antimicrobial activity, cytotoxicity, and ADME properties.[17] A comprehensive SAR analysis will guide the rational design of more potent and selective analogs.

Furthermore, understanding the mechanism of action is crucial. For many quinazoline-based antimicrobials, DNA gyrase has been identified as a key target.[18] Further studies, such as DNA gyrase inhibition assays, can be performed to confirm the mechanism of action of promising lead compounds.

Data Presentation and Visualization

Data Summary Tables

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Antimicrobial Activity and Cytotoxicity of 4-Hydrazinoquinazoline Derivatives

Compound IDR-group (on hydrazone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HEK293Selectivity Index (IC₅₀/MIC)
Lead-1 4-Nitrobenzylidene488>100>25
Analog-1a 2,4-Dichlorobenzylidene2448040
Analog-1b 4-Methoxybenzylidene1632>32>100>6.25
Experimental Workflows and Signaling Pathways

Visual representations of workflows and pathways can significantly enhance understanding.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation start Anthranilic Acid step1 Quinazolin-4(3H)-one start->step1 step2 4-Chloroquinazoline step1->step2 step3 4-Hydrazinoquinazoline step2->step3 step4 Derivative Library (Hydrazones) step3->step4 purification Purification (Recrystallization/Chromatography) step4->purification characterization Characterization (NMR, MS, IR) purification->characterization mic MIC Determination characterization->mic cytotoxicity Cytotoxicity (MTT Assay) characterization->cytotoxicity adme ADME Profiling (Microsomal Stability, Caco-2) characterization->adme mbc MBC Determination mic->mbc sar SAR Analysis mic->sar cytotoxicity->sar adme->sar

Caption: High-level workflow for the development of 4-hydrazinoquinazoline antimicrobial agents.

mechanism_of_action cluster_bacterium Bacterial Cell drug Quinazoline Derivative membrane Cell Membrane/Wall drug->membrane Enters Cell dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits membrane->dna_gyrase dna Bacterial DNA replication DNA Replication dna_gyrase->replication Required for dna->replication cell_death Cell Death replication->cell_death Inhibition leads to

Caption: Proposed mechanism of action of quinazoline derivatives targeting bacterial DNA gyrase.

Conclusion

The 4-hydrazinoquinazoline scaffold represents a promising starting point for the development of novel antimicrobial agents. By following the systematic approach outlined in these application notes, from rational design and synthesis to a comprehensive biological evaluation, researchers can efficiently identify and optimize lead compounds. The detailed protocols provided herein are designed to be robust and reproducible, forming a solid foundation for drug discovery efforts in the fight against antimicrobial resistance.

References

  • The spectrogram data of quinazoline derivatives containing a dithioacetal moiety. Data in Brief. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]

  • MTT (Assay protocol). protocols.io. Available at: [Link]

  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new quinazolinone derivatives. Il Farmaco. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. Available at: [Link]

  • 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. MDPI. Available at: [Link]

  • General Cytotoxicity Assessment by Means of the MTT Assay. Current Protocols in Toxicology. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. ResearchGate. Available at: [Link]

  • NMR Basics: Guide for Analysis and Interpretation. Chem-Station. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Microsomal Stability. Evotec. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Chemistry Central Journal. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

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Application Note: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Rapid and Efficient Protocol for the Generation of Privileged Scaffolds in Drug Discovery

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

The 4-anilinoquinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs, particularly in oncology.[1] These compounds are renowned for their potent inhibitory activity against various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.[2][3] The development of EGFR inhibitors like Gefitinib and Erlotinib, both of which are 4-anilinoquinazoline derivatives, has revolutionized the treatment of certain solid tumors.[1]

Traditionally, the synthesis of these derivatives involves conventional heating methods that often require long reaction times, high temperatures, and complex work-up procedures, leading to lower yields and the generation of undesirable byproducts.[4] In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and eco-friendly alternative.[5][6] This technology utilizes microwave irradiation to heat reactions directly and efficiently, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and enhanced product purity.[7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of 4-anilinoquinazoline derivatives using microwave irradiation, tailored for researchers in drug discovery and medicinal chemistry.

The Rationale: Why Microwave Synthesis?

Microwave synthesis is not merely about faster heating; it is a fundamentally different energy transfer mechanism compared to conventional methods.

  • Mechanism of Microwave Heating: Conventional heating relies on conduction, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This process is slow and creates a significant temperature gradient. Microwave heating, conversely, is based on the interaction of microwaves (typically at 2.45 GHz) with polar molecules in the reaction mixture.[9] Polar solvents or reagents align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume. This process, known as dielectric heating, eliminates the temperature gradient and can lead to thermal and non-thermal effects that accelerate reaction rates.[9]

  • Causality Behind Experimental Choices:

    • Solvent Selection: The choice of solvent is critical. Polar solvents like isopropanol, ethanol, or dimethylformamide (DMF) are excellent microwave absorbers and facilitate rapid heating. For certain reactions, solvent-free conditions can be employed, which aligns with green chemistry principles by minimizing waste.[10][11]

    • Reaction Precursors: The most common route involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline. The chlorine atom at the C4 position is an excellent leaving group, readily displaced by the nucleophilic amine of the aniline. Microwave irradiation dramatically accelerates this substitution reaction.[4]

Detailed Application Protocol: Synthesis of N-(3-chlorophenyl)quinazolin-4-amine

This protocol details a representative one-step synthesis via nucleophilic substitution, a common and efficient method for generating the 4-anilinoquinazoline scaffold.

Materials and Equipment
  • Reagents:

    • 4-chloroquinazoline (1.0 mmol, 164.6 mg)

    • 3-chloroaniline (1.1 mmol, 140.3 mg, 1.1 equiv.)

    • 2-Propanol (Isopropanol), HPLC grade (5 mL)

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with programmable temperature, pressure, and power settings.

    • 10 mL microwave reaction vial with a magnetic stir bar.

    • Standard laboratory glassware for work-up and purification.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • Rotary evaporator.

    • Filtration apparatus (Büchner funnel).

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Product Isolation cluster_analysis 4. Characterization A Weigh 4-chloroquinazoline & 3-chloroaniline B Add to 10 mL MW vial with stir bar A->B C Add 5 mL of 2-Propanol B->C D Seal the vial with a septum cap C->D E Place vial in microwave reactor D->E F Irradiate: 120°C, 15 min (Ramp time: 2 min) E->F G Monitor reaction by TLC F->G H Cool vial to RT (compressed air) G->H I Filter the precipitate H->I J Wash solid with cold 2-Propanol I->J K Dry product under vacuum J->K L Obtain Yield & M.P. K->L M Analyze by NMR, MS, IR L->M

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology
  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 mmol, 164.6 mg) and 3-chloroaniline (1.1 mmol, 140.3 mg).

  • Solvent Addition: Add 5 mL of 2-propanol to the vial.

  • Sealing: Securely seal the vial with a septum cap. Causality: Proper sealing is crucial to reach temperatures above the solvent's boiling point and to maintain a closed system.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (monitored by an internal IR sensor)

    • Reaction Time: 15 minutes

    • Power: Dynamic (automatic power adjustment to maintain target temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, the reaction vessel is rapidly cooled to room temperature using the instrument's compressed air cooling system. Causality: Rapid cooling quenches the reaction and can promote precipitation of the product.

  • Isolation: Upon cooling, a precipitate typically forms. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold 2-propanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain the final compound, N-(3-chlorophenyl)quinazolin-4-amine.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reaction Mechanism and Performance

The core of this synthesis is a nucleophilic aromatic substitution (SNAr).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinazoline Synthesis Cyclization Steps

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the quinazoline core, a privileged scaffold in medicinal chemistry. Here, we address common issues encountered during the critical cyclization step in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My cyclization reaction has stalled. TLC analysis shows the formation of an intermediate, but it's not converting to the final quinazoline product. What's happening?

This is a classic issue in quinazoline synthesis, particularly in reactions like the Niementowski synthesis, which involves the condensation of an anthranilic acid with an amide. The intermediate you are likely observing is the N-acylanthranilic acid. The conversion of this intermediate to the quinazolinone requires a high-energy cyclization-dehydration step.

Causality and Resolution:

  • Insufficient Thermal Energy: The intramolecular cyclization to form the quinazolinone ring is often the rate-limiting step and requires significant thermal energy to overcome the activation barrier for the elimination of water.[1]

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. For many traditional syntheses, temperatures of 130-150°C are necessary.[1]

      • Microwave Irradiation: Switch to microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times and improve yields by efficiently reaching the required high temperatures for cyclization.[2] Be aware that domestic microwave ovens can lead to nonhomogeneous energy distribution and lack of precise temperature and pressure control, so a dedicated scientific microwave reactor is recommended.[2]

  • Inadequate Water Removal: The cyclization is a dehydration reaction. If water is not effectively removed from the reaction mixture, Le Chatelier's principle dictates that the equilibrium will not favor the product.

    • Troubleshooting:

      • Azeotropic Removal: If the solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it forms.

      • High-Boiling Solvents: Employ high-boiling point solvents like diphenyl ether or Dowtherm A to achieve the necessary temperatures for driving off water.

  • Steric Hindrance: Bulky substituents on either the anthranilic acid derivative or the coupling partner can sterically hinder the intramolecular cyclization.

    • Troubleshooting:

      • Prolonged Reaction Time: Increase the reaction time to allow the sterically hindered cyclization to proceed.

      • Alternative Catalysts: For metal-catalyzed reactions, consider catalysts with smaller ligands that are less sterically demanding.

A general troubleshooting workflow for a stalled cyclization can be visualized as follows:

Stalled_Cyclization_Troubleshooting Stalled Stalled Reaction: Intermediate Formed Check_Temp Verify Reaction Temperature Stalled->Check_Temp Check_Water Assess Water Removal Stalled->Check_Water Check_Sterics Evaluate Steric Hindrance Stalled->Check_Sterics Increase_Temp Increase Temperature (10-20°C increments) Check_Temp->Increase_Temp Below optimum? Use_MW Switch to Microwave Synthesis Check_Temp->Use_MW Still no reaction? Success Successful Cyclization Increase_Temp->Success Use_MW->Success Dean_Stark Use Dean-Stark Apparatus Check_Water->Dean_Stark Aqueous byproduct? High_Boiling_Solvent Use High-Boiling Solvent Check_Water->High_Boiling_Solvent Inefficient removal? Dean_Stark->Success High_Boiling_Solvent->Success Prolong_Time Increase Reaction Time Check_Sterics->Prolong_Time Bulky substituents? Change_Catalyst Consider Alternative Catalyst/Ligands Check_Sterics->Change_Catalyst Catalyst issue? Prolong_Time->Success Change_Catalyst->Success

Caption: Troubleshooting workflow for stalled quinazoline cyclization.

FAQ 2: My reaction is giving a low yield of the desired quinazoline, with a complex mixture of byproducts. How can I improve the selectivity and yield?

Low yields and multiple byproducts often point to issues with starting material purity, reaction conditions, or competing side reactions.

Causality and Resolution:

  • Starting Material Purity: Impurities in your starting materials, such as the anthranilic acid or 2-aminobenzonitrile, can lead to a cascade of side reactions.

    • Troubleshooting:

      • Recrystallization/Purification: Purify all starting materials before use. Recrystallization is often effective for solid reagents.

      • Characterization: Confirm the purity of your starting materials by NMR and melting point analysis.

  • Reaction Atmosphere: Many quinazoline syntheses, especially those employing transition metal catalysts, are sensitive to oxygen and moisture.

    • Troubleshooting:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.

      • Dry Solvents: Use anhydrous solvents to prevent hydrolysis of sensitive intermediates or catalysts.

  • Substituent Effects: The electronic nature of substituents on the aromatic ring can significantly influence the reaction outcome. Electron-withdrawing groups can deactivate the ring, making cyclization more difficult, while certain electron-donating groups might promote side reactions.[3]

    • Troubleshooting:

      • Catalyst Choice: For challenging substrates, a more active catalyst system may be required. For example, in copper-catalyzed syntheses, the choice of ligand can be critical.

      • Reaction Conditions Optimization: A systematic optimization of temperature, solvent, and reaction time is crucial. The table below provides a starting point for optimizing conditions for a Niementowski-type synthesis.

ParameterCondition A (Initial)Condition B (Optimized)Rationale
Temperature 120°C150-180°CEnsures sufficient energy for cyclization-dehydration.
Solvent TolueneDiphenyl ether or solvent-freeHigher boiling point aids in water removal and reaching higher temperatures.
Atmosphere AirNitrogen or ArgonPrevents oxidation of sensitive intermediates and reagents.
Catalyst NoneLewis Acid (e.g., PCl3, BF3·Et2O)Can facilitate the cyclization of the N-acylanthranilic acid intermediate.
  • Formation of Dihydroquinazoline Intermediates: In some cases, the reaction may stop at the dihydroquinazoline stage, which is a common intermediate.[4] Subsequent oxidation is required to form the aromatic quinazoline ring.

    • Troubleshooting:

      • Oxidizing Agent: If you suspect the formation of a dihydroquinazoline, you may need to introduce a mild oxidizing agent in a subsequent step or ensure that the reaction conditions (e.g., exposure to air upon workup) are sufficient for aromatization.

FAQ 3: I am attempting a microwave-assisted synthesis, but the results are inconsistent. What factors should I consider for better reproducibility?

Microwave synthesis offers significant advantages in terms of speed and efficiency, but reproducibility can be a challenge if not properly controlled.

Causality and Resolution:

  • Non-uniform Heating: Domestic microwave ovens often have "hot spots," leading to non-uniform heating of the reaction mixture and inconsistent results.[2]

    • Troubleshooting:

      • Dedicated Reactor: Use a dedicated scientific microwave reactor with a turntable or mode stirrer for uniform heating. These systems also allow for precise temperature and pressure control.[2]

      • Stirring: Ensure efficient stirring of the reaction mixture to distribute the microwave energy evenly.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as it needs to efficiently absorb microwave energy.

    • Troubleshooting:

      • Polar Solvents: Use polar solvents such as DMF, DMSO, or ethanol, which couple well with microwaves.

      • Solvent-Free Conditions: For reactions like the Niementowski synthesis, solvent-free conditions can be highly effective under microwave irradiation, simplifying the workup process.[2]

  • Reaction Vessel: The material of the reaction vessel can affect microwave absorption.

    • Troubleshooting:

      • Microwave-Transparent Vessels: Use vessels made of microwave-transparent materials like borosilicate glass or Teflon.

Experimental Protocol: Robust Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

This protocol describes a reliable method for the synthesis of the parent 4(3H)-quinazolinone from anthranilic acid and formamide, adapted from established microwave-assisted procedures.[2][5]

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add anthranilic acid (1.0 eq).

  • Add an excess of formamide (4.0 eq).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 150°C for 10-15 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain 4(3H)-quinazolinone.

Self-Validation:

  • The melting point of the product should be consistent with the literature value (215-217°C).

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

The general mechanism for this synthesis is as follows:

Niementowski_Mechanism Reactants Anthranilic Acid + Formamide Intermediate N-Formylanthranilic Acid Intermediate Reactants->Intermediate Acylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 4(3H)-Quinazolinone Dehydration->Product

Caption: Mechanism of Niementowski quinazolinone synthesis.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 28, 2026, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing.
  • Controlling the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system by steric hindrance. (2017).
  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). (2023). Baghdad Science Journal.
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. (2023). Baghdad Science Journal.
  • Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005). Arkivoc.
  • Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... (2018).
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Journal of the Iranian Chemical Society.
  • A Review on 4(3H)-quinazolinone synthesis. (2021).
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.
  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). Molecules.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024). The Journal of Organic Chemistry.
  • Survey of recent literature related to the biologically active 4(3H)-quinazolinones containing fused heterocycles. (2013). Current Medicinal Chemistry.
  • 2 3 Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. (2011).
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022).
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Current Organic Synthesis.
  • A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. (2021). Current Medicinal Chemistry.
  • Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. (2022).
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Current Organic Synthesis.
  • Quinazoline derivatives: synthesis and bioactivities. (2014). Journal of Zhejiang University. Science. B.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). Green Chemistry.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry.
  • One-step synthesis of 4(3H)-quinazolinones. (2008).
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (2025). BenchChem.

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Catalyst Selection for Quinazoline Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of the quinazoline scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, you will find practical, field-proven insights presented in a clear question-and-answer format to address specific experimental challenges.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the catalytic functionalization of quinazolines, offering potential causes and actionable solutions based on established chemical principles.

Question 1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve the reaction yield?

Answer:

Low or no product yield is a frequent challenge that can often be traced back to several key factors. A systematic evaluation of your experimental setup is the most effective troubleshooting approach.[1][2]

  • Sub-optimal Reaction Conditions:

    • Temperature: Many transition-metal-catalyzed reactions for quinazoline functionalization are highly temperature-sensitive.[2] For instance, some palladium-catalyzed C-H arylations may require temperatures upwards of 120°C to proceed efficiently. It is crucial to conduct a temperature screen to identify the optimal range for your specific catalytic system and substrates.

    • Solvent: The choice of solvent can significantly influence catalyst solubility, substrate reactivity, and the overall reaction pathway. Common solvents for these transformations include toluene, DMF, and dioxane.[2] In some cases, the use of a specific solvent like PEG-400 has been shown to be critical for success. Consider screening a panel of solvents with varying polarities and coordinating abilities.

    • Reaction Time: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to ensure the starting material is being consumed.[2]

  • Catalyst Inactivity or Degradation:

    • Catalyst Choice: The selection of the catalyst is paramount. The electronic and steric properties of the ligand and the metal center must be appropriate for the desired transformation. For example, in C-H functionalization, directing groups on the quinazoline scaffold play a crucial role in guiding the catalyst to the desired position.[3] If you are attempting a C-H activation, ensure your substrate has a suitable directing group.

    • Catalyst Poisoning: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons. Common culprits include sulfur-containing compounds and coordinating species that can bind irreversibly to the metal center. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.

    • Atmosphere Control: Many catalytic cycles, particularly those involving palladium and rhodium, are sensitive to oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential to prevent catalyst oxidation and deactivation.

  • Starting Material Quality:

    • Purity: The purity of the quinazoline substrate and the coupling partner is critical. Impurities can lead to the formation of side products and can interfere with the catalytic cycle.[1] Purify your starting materials prior to use if their purity is questionable.

Question 2: I am observing the formation of multiple products and have difficulty with selectivity. How can I improve the regioselectivity of my reaction?

Answer:

Achieving high regioselectivity in the functionalization of the quinazoline scaffold, which possesses multiple reactive sites, is a significant challenge. The choice of catalyst and directing group are the primary determinants of selectivity.

  • Directing Group Strategy: The use of a directing group is a powerful strategy to control the site of functionalization, particularly in C-H activation reactions.[3][4] The directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond, thereby facilitating its activation.

    • For instance, a picolyl amine directing group has been successfully employed for the selective C5-arylation of the quinazoline core using a Pd(OAc)2 catalyst.

    • Similarly, benzimidates can act as directing groups for Rh(III)-catalyzed C-H activation and annulation reactions.[3]

  • Catalyst and Ligand Effects: The steric and electronic properties of the catalyst and its ligands can profoundly influence regioselectivity.

    • Bulky ligands on the metal center can sterically hinder approach to certain positions on the quinazoline ring, favoring functionalization at less hindered sites.

    • The electronic nature of the catalyst can also play a role. For example, in some cobalt-catalyzed C-H activations, electronic factors have been shown to influence site selectivity, although steric effects often dominate.[5]

  • Reaction Conditions: Fine-tuning the reaction conditions can also impact selectivity.

    • Additives: The addition of specific additives can modulate the catalytic activity and selectivity. For example, the use of AgSbF6 as an additive is crucial in some Rh(III)-catalyzed reactions to generate the active cationic catalyst.[3]

    • Temperature: In some cases, lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and reaction design for quinazoline functionalization.

Question 3: What are the most common classes of catalysts used for quinazoline functionalization, and what are their typical applications?

Answer:

Transition-metal catalysts are the workhorses for the functionalization of the quinazoline scaffold. The choice of metal depends heavily on the desired transformation.[6]

Catalyst ClassMetalTypical ApplicationsKey Features
Palladium-based PdC-C and C-N cross-coupling (e.g., Suzuki, Buchwald-Hartwig), C-H arylation.[7][8]High efficiency, broad functional group tolerance, well-established methodologies.
Rhodium-based RhC-H activation/annulation, synthesis of complex fused quinazoline systems.[3][9]Excellent for directed C-H functionalization, often requires a directing group.
Copper-based CuC-N and C-O bond formation, dehydrogenative coupling.[6]Cost-effective, useful for a variety of coupling reactions.
Cobalt-based CoC-H activation and functionalization.[3][5]Emerging as a more sustainable alternative to precious metals like palladium and rhodium.
Ruthenium-based RuAnnulation reactions via C-H activation.Effective for the synthesis of polycyclic quinazoline derivatives.
Iodine-catalyzed I2Metal-free synthesis of quinazolines via sp3 C-H functionalization.[10][11]An environmentally friendly and cost-effective alternative to metal catalysts.

Question 4: How do I choose the appropriate directing group for a C-H functionalization reaction on the quinazoline core?

Answer:

The selection of a suitable directing group is a critical decision in planning a C-H functionalization strategy. The ideal directing group should:

  • Coordinate effectively to the metal center: The directing group must possess a Lewis basic site (e.g., N, O) that can coordinate to the transition metal catalyst.

  • Be positioned to direct the catalyst to the desired C-H bond: The length and flexibility of the tether connecting the directing group to the quinazoline scaffold will determine which C-H bond is targeted.

  • Be stable under the reaction conditions: The directing group should not decompose or undergo undesired side reactions under the catalytic conditions.

  • Ideally, be easily installed and removed: While not always a requirement, the ability to easily add and remove the directing group adds to the synthetic utility of the methodology.

A workflow for selecting a directing group is illustrated below:

G A Identify Target C-H Bond on Quinazoline Core B Consult Literature for Precedent on Similar Scaffolds A->B C Select a Directing Group with Appropriate Geometry and Coordinating Atom B->C D Consider Steric and Electronic Effects of the Directing Group C->D E Plan for Installation and Potential Removal of the Directing Group D->E F Optimize Reaction Conditions with the Chosen Directing Group E->F

Caption: Workflow for Directing Group Selection.

Question 5: What is the general mechanism for a transition-metal-catalyzed C-H functionalization of a quinazoline derivative?

Answer:

While the exact mechanism can vary depending on the metal, ligands, and substrates, a general catalytic cycle for a directed C-H functionalization often involves the following key steps:

  • Coordination: The directing group on the quinazoline substrate coordinates to the metal center.

  • C-H Activation: The metal center then activates a nearby C-H bond, typically through a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate.

  • Oxidative Addition/Insertion: The coupling partner (e.g., an aryl halide or an alkyne) undergoes oxidative addition to the metal center or insertion into the metal-carbon bond.

  • Reductive Elimination: The final step is the reductive elimination of the functionalized quinazoline product, regenerating the active catalyst.

The following diagram illustrates a simplified catalytic cycle for a generic C-H arylation reaction:

G A M(n) Catalyst B Coordination A->B + Quinazoline-DG C Metallacycle Intermediate B->C C-H Activation D Oxidative Addition C->D + R-X E M(n+2) Intermediate D->E F Reductive Elimination E->F F->A + Functionalized Quinazoline

Caption: Generalized Catalytic Cycle for C-H Functionalization.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a Quinazoline with a Directing Group

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk tube, add the quinazoline substrate (1.0 equiv.), the aryl halide coupling partner (1.2-2.0 equiv.), Pd(OAc)2 (5-10 mol%), a suitable ligand (e.g., P(o-tol)3, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 100-140°C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

References

  • Verma, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 946702. [Link]

  • da Silva, A. B., et al. (2023). Recent advances in selective functionalization of the quinazoline scaffold. In Quinolines and Quinazolines. IntechOpen. [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2010). A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C−H Functionalization. Organic Letters, 12(11), 2582–2584. [Link]

  • Li, B., et al. (2016). Rh(III)- and Zn(II)-Catalyzed Synthesis of Quinazoline N-Oxides via C–H Amidation–Cyclization of Oximes. Organic Letters, 18(23), 6108–6111. [Link]

  • Singh, P., & Singh, J. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]

  • Li, X., et al. (2016). Co(III)-Catalyzed Synthesis of Quinazolines via C–H Activation of N-Sulfinylimines and Benzimidates. Organic Letters, 18(6), 1294–1297. [Link]

  • Kshirsagar, U. A. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 84(15), 9502–9511. [Link]

  • Pathak, S., et al. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal, 9(S5), S480-S491. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Kumar, A., & Kumar, V. (2021). Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. ChemistrySelect, 6(9), 2097-2117. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 26(15), 4475. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. [Link]

  • The University of Iowa. (n.d.). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. [Link]

  • Bentham Science. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Chemistry, 27(8), 643-663. [Link]

  • Chen, J., et al. (2014). A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. RSC Advances, 4(99), 56502-56505. [Link]

Sources

Technical Support Center: Navigating the Challenges of Quinazoline Intermediate Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of quinazoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes from the laboratory bench to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to anticipate and resolve the complex challenges inherent in scaling up these vital heterocyclic scaffolds.

The transition from gram-scale success to kilogram-scale production is rarely a linear process. Issues related to reaction kinetics, heat and mass transfer, impurity profiles, and process safety that are manageable in a round-bottom flask can become critical obstacles in a large reactor.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical problems you may encounter.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common problems encountered during the scale-up of quinazoline syntheses in a practical question-and-answer format.

Q1: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes and how can I fix it?

This is one of the most common and multifaceted challenges in process scale-up. A drop in yield is typically a symptom of underlying issues with reaction kinetics, mixing, or thermal control.[2]

Causality Explained:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale. A 50L reactor cannot dissipate heat as efficiently as a 1L flask.[2] If your reaction is exothermic, localized "hot spots" can form, leading to the degradation of starting materials, intermediates, or the final product, and promoting side reactions.

  • Poor Mixing (Mass Transfer Limitation): Achieving homogeneous mixing in a large volume is difficult. If reagents are not dispersed efficiently, localized areas of high concentration can lead to the formation of byproducts. This is especially true for multi-component reactions or when adding a reagent dropwise.

  • Extended Reaction/Addition Times: Reagent addition that took minutes on the bench may take hours at scale. This extended exposure of intermediates to the reaction conditions can open pathways for decomposition or side-product formation that were insignificant at the lab scale.

Troubleshooting Protocol & Workflow:

  • Thermal Profile Analysis:

    • Action: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on the lab scale to understand the reaction's thermal profile. This will quantify the total heat of reaction and the maximum rate of heat evolution.

    • Rationale: This data is critical for engineering the cooling capacity required for the pilot plant reactor to maintain the optimal temperature.[1][2] It helps you predict whether a thermal runaway is a risk.

  • Mixing Efficiency Study:

    • Action: Evaluate different impeller types (e.g., pitched-blade turbine, anchor) and agitation speeds in the pilot reactor. You may need to perform computational fluid dynamics (CFD) modeling or a simple visual test with a dye in the solvent system.

    • Rationale: The goal is to ensure the mixing time is significantly shorter than the reaction half-life. This prevents localized concentration gradients that favor impurity formation.

  • Controlled Reagent Addition:

    • Action: Instead of a simple dropwise addition, program the addition rate to match the reactor's cooling capacity, ensuring the internal temperature remains stable. For highly reactive species, consider subsurface addition to promote rapid dispersion.

    • Rationale: This prevents heat accumulation and maintains a consistent reaction environment, mimicking the idealized conditions of the lab flask more closely.

Logical Workflow for Diagnosing Yield Loss

The following diagram outlines a systematic approach to troubleshooting decreased yield during scale-up.

Yield_Loss_Troubleshooting Start Yield Loss Detected (>10% vs. Lab Scale) CheckTemp Review Temperature Logs from Pilot Run Start->CheckTemp CheckImpurity Analyze Impurity Profile (HPLC, LC-MS) Start->CheckImpurity TempSpike Temperature Spikes or Excursions? CheckTemp->TempSpike NewImpurity New or Increased Impurities? CheckImpurity->NewImpurity TempSpike->NewImpurity No HeatTransferIssue Root Cause: Poor Heat Transfer TempSpike->HeatTransferIssue Yes MixingIssue Root Cause: Poor Mixing / Mass Transfer NewImpurity->MixingIssue Yes (e.g., dimers, regioisomers) DegradationIssue Root Cause: Product/Intermediate Degradation NewImpurity->DegradationIssue Yes (e.g., cleavage products) SolveHeat Solution: 1. Perform Calorimetry 2. Adjust Addition Rate 3. Improve Reactor Cooling HeatTransferIssue->SolveHeat SolveMixing Solution: 1. Increase Agitation Speed 2. Change Impeller Type 3. Evaluate Subsurface Addition MixingIssue->SolveMixing SolveDegradation Solution: 1. Reduce Reaction Time/Temp 2. Telescoping to Next Step 3. In-situ Quench DegradationIssue->SolveDegradation

Caption: Troubleshooting workflow for yield loss.

Q2: My final product has a new, major impurity that was only a trace component in the lab. How do I identify and eliminate it?

The appearance of new impurities upon scale-up often points to reactions that are highly sensitive to minor changes in conditions, such as temperature, concentration, or reaction time.[1]

Causality Explained:

  • Kinetic vs. Thermodynamic Control: A desired product might be the kinetic product (formed fastest), while an impurity is the thermodynamic product (more stable). At the lab scale, with rapid heating and cooling, the kinetic product is easily isolated. At scale, longer heating times or localized hot spots can provide the energy needed to convert the desired product into the more stable, undesired impurity.

  • Bimolecular Reactions: Impurities formed from the reaction of two intermediates (e.g., dimerization) are highly concentration-dependent. The poor mixing in a large reactor can create localized regions where intermediate concentrations are high, dramatically increasing the rate of these second-order side reactions.

  • Reagent Stability: The stability of a key reagent or intermediate might be time-dependent. For example, an intermediate might be stable for 30 minutes in solution but begins to decompose significantly after 2 hours. The extended addition and reaction times at scale can lead to the accumulation of impurities from this decomposition.

Protocol for Impurity Identification and Mitigation:

  • Characterization and Identification:

    • Action: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure thoroughly using NMR, Mass Spectrometry, and FT-IR.

    • Rationale: You cannot solve a problem you don't understand. Knowing the impurity's structure provides critical clues to its formation pathway. For instance, an N-oxide impurity suggests unwanted oxidation.

  • Forced Degradation Studies:

    • Action: On the lab scale, subject the reaction mixture, isolated intermediates, and the final product to "stress" conditions that mimic the scaled-up environment:

      • Hold the reaction at the target temperature for 2-3 times the planned pilot run time.

      • Spike the reaction with potential contaminants (e.g., water, air if the reaction is oxygen-sensitive).

      • Heat the reaction 10-20°C above the target temperature.

    • Rationale: This helps pinpoint which component is degrading and under what conditions the impurity is formed, allowing you to focus your optimization efforts.

  • Process Parameter Optimization:

    • Action: Based on the findings, adjust the process parameters.

      • If a thermodynamic impurity: Lower the reaction temperature and shorten the reaction time.

      • If a bimolecular impurity: Improve mixing and consider a "semi-batch" process where one reactant is added slowly to keep its instantaneous concentration low.

      • If a degradation impurity: Investigate if the unstable intermediate can be "telescoped" (used immediately in the next step without isolation).

ParameterLab Scale (1L)Pilot Scale (50L) - UnoptimizedPilot Scale (50L) - Optimized
Reaction Time 2 hours6 hours4 hours
Max Temperature 80°C95°C (excursion)81°C (controlled)
Yield 90%65%88%
Key Impurity 'X' 0.2%15%0.5%
Caption: Comparison of process parameters and outcomes.
Q3: The reaction workup and product isolation are proving difficult and inefficient at a larger scale. What should I change?

Workup and isolation procedures that are trivial in the lab (e.g., liquid-liquid extractions in a separatory funnel, evaporation to dryness on a rotovap) often become major bottlenecks at scale.

Causality Explained:

  • Phase Separation: Emulsions are far more common and difficult to break in large, agitated vessels than in a separatory funnel. The higher energy input from mechanical stirrers can stabilize emulsions, leading to lengthy settling times and poor phase splits.

  • Filtration: A product that crystallizes and filters beautifully on a small Büchner funnel can become a gelatinous, slow-filtering mass on a large Nutsche filter. This is often due to changes in the crystallization kinetics (slower cooling rates at scale can lead to different crystal habits) or the presence of trace impurities that inhibit crystal growth.

  • Solvent Removal: Removing large volumes of solvent via distillation is time-consuming and energy-intensive. It can also expose the product to prolonged thermal stress, causing degradation.[1]

Troubleshooting Protocol for Isolation:

  • Optimize Phase Splits:

    • Action: Before scaling, experiment with different anti-solvents or adding brine to increase the aqueous phase density. Test the effect of temperature on the phase separation.

    • Rationale: Identifying conditions that provide a clean, fast phase split in the lab will save hours or even days in the pilot plant.

  • Develop a Robust Crystallization Protocol:

    • Action: Use a crystallization screening kit or a parallel crystallizer to study the effect of solvent, anti-solvent, cooling rate, and seeding on crystal size and habit.

    • Rationale: The goal is to produce large, well-defined crystals that are easy to filter and wash. A controlled cooling profile with seeding is almost always necessary for a reproducible crystallization at scale.

  • Minimize Solvent Volumes:

    • Action: Re-evaluate the entire process to see where solvent volumes can be reduced. Can the reaction be run at a higher concentration? Can a solvent swap be performed post-reaction to move into a better crystallization solvent without a full workup?

    • Rationale: Reducing solvent use not only makes the process greener and more economical but also simplifies isolation by minimizing the volume that needs to be handled, filtered, and distilled.[3]

Decision Tree for Scale-Up Purification

Purification_Method_Selection Start Product Isolation Required IsSolid Is the Product a Solid at Room Temperature? Start->IsSolid CanCrystallize Can it be Crystallized? IsSolid->CanCrystallize Yes IsThermallyStable Is it Thermally Stable and Non-Volatile? IsSolid->IsThermallyStable No (Liquid/Oil) Crystallization Method: Controlled Crystallization (Cooling, Anti-Solvent) CanCrystallize->Crystallization Yes Chromatography Method: Preparative Chromatography (Last Resort for Scale-Up) CanCrystallize->Chromatography No IsHighBoiling Is it a High-Boiling Liquid? IsThermallyStable->IsHighBoiling Yes Extraction Method: Liquid-Liquid Extraction & Solvent Swap IsThermallyStable->Extraction No (Volatile) Distillation Method: Distillation / Wiped-Film Evaporation IsHighBoiling->Distillation Yes IsHighBoiling->Extraction No

Sources

Validation & Comparative

A Comparative Guide to EGFR Inhibition: The Potential of the 4-Hydrazino-2-(trifluoromethyl)quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the novel 4-hydrazino-2-(trifluoromethyl)quinazoline scaffold against established Epidermal Growth Factor Receptor (EGFR) inhibitors. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the evolving landscape of EGFR-targeted therapies and the rationale behind the design of next-generation molecules.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding of ligands like Epidermal Growth Factor (EGF), the receptor dimerizes, leading to autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through key pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, ultimately driving cell growth and division.[3][4]

In many cancers, aberrant EGFR activation—due to receptor overexpression or somatic mutations—leads to uncontrolled cell proliferation and tumor progression, making it a prime therapeutic target.[2][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The EGFR signaling cascade leading to cell proliferation.

The Landscape of Approved EGFR Tyrosine Kinase Inhibitors (TKIs)

The clinical approach to EGFR inhibition has evolved through successive generations of small-molecule TKIs, each developed to overcome specific resistance mechanisms.

  • First-Generation (Reversible TKIs): Gefitinib and Erlotinib are quinazoline-based inhibitors that compete reversibly with ATP at the kinase domain.[6][7] They are most effective in patients with activating mutations like exon 19 deletions (E19del) or the L858R point mutation, which increase the receptor's affinity for these drugs compared to wild-type (WT) EGFR.[7][8] Resistance inevitably develops, most commonly through the T790M "gatekeeper" mutation, which sterically hinders drug binding.[9]

  • Second-Generation (Irreversible TKIs): Afatinib and Dacomitinib were designed to overcome T790M resistance. They also possess a quinazoline core but feature a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket.[10] This irreversible binding provides more potent and sustained inhibition. However, their efficacy against T790M-mutant cancers is limited, and they exhibit significant toxicity due to potent inhibition of WT EGFR.[5]

  • Third-Generation (Mutant-Selective, Irreversible TKIs): Osimertinib represents a paradigm shift. It is an irreversible inhibitor that covalently binds to Cys797 but is specifically engineered to potently inhibit both activating mutations (E19del, L858R) and the T790M resistance mutation, while largely sparing WT EGFR.[9][11][12] This selectivity grants a superior efficacy and safety profile, making it the standard of care in many settings.[5][9] Resistance to osimertinib can occur, often through a C797S mutation, which prevents covalent bond formation.[13]

TKI_Classification cluster_gen1 1st Generation cluster_gen2 2nd Generation cluster_gen3 3rd Generation TKI EGFR Tyrosine Kinase Inhibitors Gefitinib Gefitinib TKI->Gefitinib Erlotinib Erlotinib TKI->Erlotinib Afatinib Afatinib TKI->Afatinib Dacomitinib Dacomitinib TKI->Dacomitinib Osimertinib Osimertinib TKI->Osimertinib Gen1_Prop Reversible Targets: Activating Mutations Erlotinib->Gen1_Prop Gen2_Prop Irreversible (Covalent) Targets: Activating Mutations + WT Dacomitinib->Gen2_Prop Gen3_Prop Irreversible (Covalent) Targets: Activating + T790M Mutations (Spares WT) Osimertinib->Gen3_Prop

Caption: Classification and key properties of EGFR TKIs.

A Novel Scaffold: 4-Hydrazino-2-(trifluoromethyl)quinazoline

The development of new EGFR inhibitors, particularly those that can overcome third-generation resistance, requires novel chemical scaffolds. The 4-hydrazino-2-(trifluoromethyl)quinazoline structure presents an intriguing alternative to the conventional 4-anilinoquinazoline core.

  • Quinazoline Core: This bicyclic heterocycle is a "privileged scaffold" in EGFR inhibitor design.[14] Its nitrogen atoms at positions 1 and 3 form critical hydrogen bonds within the ATP hinge region of the kinase (specifically with Met793), anchoring the molecule in the active site.[14]

  • 2-(Trifluoromethyl) Group: The inclusion of a trifluoromethyl (CF3) group is a common medicinal chemistry strategy. This strongly electron-withdrawing group can significantly enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.[15]

  • 4-Hydrazino Moiety: This is the most significant departure from established TKIs. The -NH-NH2 group offers several potential advantages:

    • Novel Interactions: Unlike the flat anilino ring of gefitinib, the hydrazino group provides a different vector and hydrogen bonding capacity, potentially accessing unique interactions within the ATP pocket.

    • Versatile Chemical Handle: The terminal amine is a reactive handle for synthesizing a library of hydrazone derivatives. This allows for the systematic exploration of different substituents to optimize potency and selectivity, as demonstrated by studies on related hydrazinyl-quinazolines.[14][16]

    • Alternative Mechanisms: Some research suggests that certain aryl-hydrazines can act as nitric oxide (NO) donors in specific biological environments, introducing a potential secondary mechanism of action alongside direct kinase inhibition.[17]

Comparative Performance Data

To contextualize the potential of this novel scaffold, we compare the inhibitory concentrations (IC50) of established TKIs against a representative hydrazinyl-quinazoline derivative reported in the literature.

Inhibitor / ScaffoldClass / GenerationBinding ModeTarget: EGFR (WT) IC50 (nM)Target: EGFR (L858R/T790M) IC50 (nM)Target: EGFR (E19del) IC50 (nM)
Gefitinib 1st Gen QuinazolineReversible~25-40>1000~15-30
Erlotinib 1st Gen QuinazolineReversible2[18]>1000~5-10[19]
Dacomitinib 2nd Gen QuinazolineIrreversible6.0[10]~15-20[5]~5-10[5]
Osimertinib 3rd Gen PyrimidineIrreversible~494[18]11.44[18]12.92[18]
Compound 21 *Hydrazinyl-QuinazolineReversible46.1[14]Not ReportedNot Reported

*Compound 21 is a 4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline derivative, cited as a potent example from a related series to illustrate the potential of the hydrazinyl scaffold against wild-type EGFR.[14] Data for mutated EGFR is not available for this specific compound, highlighting a key area for future research.

Experimental Validation: Key Protocols

Evaluating a novel inhibitor requires a multi-step, self-validating process moving from direct target engagement to cellular effects.

Protocol 1: Biochemical Kinase Inhibition Assay

Causality: This experiment directly measures the ability of the compound to inhibit the enzymatic activity of the purified EGFR kinase. It confirms target engagement and provides a quantitative measure of potency (IC50) without the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a robust method.[20]

Methodology (ADP-Glo™ Assay):

  • Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in a kinase reaction buffer.

  • Compound Addition: Add the test compound (e.g., a 4-hydrazino-2-(trifluoromethyl)quinazoline derivative) across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ATP Depletion: Add ADP-Glo™ Reagent, which contains an ATPase to deplete all remaining unconsumed ATP. Incubate for 40 minutes at room temperature. This step is crucial to ensure the final signal comes only from the ADP generated by the EGFR kinase.

  • ADP Conversion & Detection: Add Kinase Detection Reagent. This reagent contains ADP-dependent enzymes that convert the ADP generated in step 3 back into ATP, which then acts as a substrate for luciferase, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to EGFR activity.

  • Analysis: Normalize the data and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (EGFR Enzyme, Substrate, ATP) B 2. Add Test Compound (Serial Dilution) A->B C 3. Incubate (30°C, 60 min) EGFR converts ATP -> ADP B->C D 4. Add ADP-Glo™ Reagent (Depletes remaining ATP) C->D E 5. Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) D->E F 6. Read Luminescence E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for a biochemical EGFR kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay

Causality: This experiment determines if the compound's target engagement (measured in Protocol 1) translates into a desired biological effect—namely, stopping the proliferation of cancer cells that are dependent on EGFR signaling. It provides a more physiologically relevant measure of a compound's potential as a therapeutic agent.[21]

Methodology (MTT or CellTiter-Glo® Assay):

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., PC-9 for E19del or H1975 for L858R/T790M) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound across a similar concentration range as the biochemical assay. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration allows for multiple cell doublings, making inhibitory effects apparent.

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate. Solubilize the crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and provides luciferase and its substrate. The amount of ATP present in viable cells is converted into a luminescent signal.

  • Data Acquisition: Read the absorbance (for MTT) at ~570 nm or luminescence (for CellTiter-Glo®) on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Viability_Assay_Workflow A 1. Seed EGFR-Mutant Cancer Cells in 96-well plate B 2. Treat with Test Compound (Serial Dilution) A->B C 3. Incubate for 72 hours B->C D 4. Add Viability Reagent (e.g., MTT or CellTiter-Glo®) C->D E 5. Read Signal (Absorbance or Luminescence) D->E F 6. Analyze Data & Calculate GI50 E->F

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Antitumor Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of numerous targeted therapies.[1] These heterocyclic compounds have demonstrated a remarkable capacity to inhibit key signaling pathways involved in tumorigenesis, most notably receptor tyrosine kinases (RTKs).[2][3][4] However, the journey from a promising in vitro result to a clinically effective in vivo agent is fraught with challenges. Potent activity in a petri dish does not always translate to tumor regression in a complex biological system. This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for antitumor quinazoline derivatives, offering field-proven insights into experimental design, data interpretation, and bridging the translational gap.

Section 1: The Quinazoline Core: A Privileged Scaffold in Cancer Therapy

Quinazoline derivatives primarily exert their antitumor effects by acting as small-molecule tyrosine kinase inhibitors (TKIs).[2] Marketed drugs like Gefitinib, Erlotinib, and Lapatinib have validated this approach.[2] These agents typically function as ATP-competitive inhibitors, targeting the kinase domain of receptors such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][5][6] By blocking ATP binding, they prevent receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[3][7]

The development of these drugs has progressed through generations. First-generation inhibitors (e.g., Gefitinib, Erlotinib) bind reversibly to the ATP site.[2] Second-generation drugs like Afatinib and Dacomitinib were designed to bind irreversibly, overcoming some forms of resistance.[2] More recently, third-generation inhibitors have been developed to target specific resistance mutations, such as the T790M mutation in EGFR.[2][8]

Section 2: The Proving Ground: In Vitro Efficacy Assessment

In vitro assays are the initial, indispensable step in drug discovery. They provide a rapid, high-throughput, and cost-effective means to screen compounds for biological activity and elucidate their mechanism of action in a controlled environment.

The primary goal of in vitro testing is to determine a compound's direct effect on cancer cells. This is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a given biological process by 50%. A lower IC50 value signifies higher potency.

  • Cytotoxicity & Proliferation Assays: These are the first-line screening tools. The choice of assay is critical and depends on the anticipated mechanism of the drug.

    • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability. They are rapid and suitable for high-throughput screening.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity or cell lysis.[9]

    • Direct Cell Counting (Trypan Blue Exclusion): This method directly assesses cell viability by counting cells that can (viable) or cannot (non-viable) exclude the dye. It is lower-throughput but provides a direct measure of cell death.

  • Apoptosis Assays: Since many anticancer drugs, including quinazolines, induce programmed cell death (apoptosis), quantifying this effect is crucial.[10][11]

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis).

    • Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases. Assays measuring the activity of key executioner caspases (e.g., Caspase-3/7) provide mechanistic confirmation of apoptosis induction.

  • Cell Cycle Analysis: Quinazoline derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from replicating.[10][12] Propidium iodide staining followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M).

The following diagram illustrates a typical in vitro evaluation workflow for a novel quinazoline derivative.

in_vitro_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Mechanism cluster_output Data Synthesis A Compound Library (Quinazoline Derivatives) B High-Throughput Screening (e.g., MTT Assay) on Cancer Cell Line Panel A->B C Identify 'Hit' Compounds (Low IC50) B->C D Confirm IC50 with Orthogonal Assay (e.g., LDH Release) C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Target Engagement (e.g., Western Blot for p-EGFR) D->G H Candidate for In Vivo Testing E->H F->H G->H in_vivo_workflow cluster_prep Model Preparation cluster_study Efficacy Study cluster_analysis Data Analysis A Implant Human Cancer Cells (e.g., A549) into Immunocompromised Mice B Monitor for Tumor Establishment A->B C Tumors Reach Palpable Size (e.g., 150 mm³) B->C D Randomize Mice into Control & Treatment Groups C->D E Administer Vehicle or Drug (e.g., Gefitinib, 50 mg/kg, daily) D->E F Measure Tumor Volume & Body Weight (2-3x weekly) E->F G End of Study (e.g., Day 21) F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Assess Toxicity (Body Weight Change) G->I J Examine Target Modulation (e.g., p-EGFR in Tumors) G->J

Caption: A standard workflow for an in vivo xenograft efficacy study.

Section 4: Bridging the Gap: A Comparative Analysis

The ultimate test of a drug candidate is the correlation between its in vitro potency and its in vivo efficacy. Here, we compare representative data for well-established quinazoline derivatives.

Quinazoline DerivativeTarget(s)Cancer Cell LineIn Vitro IC50In Vivo ModelIn Vivo Efficacy (TGI)
Gefitinib EGFRA549 (NSCLC, EGFR wt)~29 µg/mL (24h) [13]A549 XenograftModerate TGI
HCC827 (NSCLC, EGFR mut)~9 nM [14]HCC827 XenograftSignificant TGI
Erlotinib EGFRPC-9 (NSCLC, EGFR mut)Nanomolar rangePC-9 XenograftSignificant TGI [10]
Lapatinib EGFR, HER2BT-474 (Breast, HER2+)~25 nM [15]BT-474 XenograftSignificant TGI [6][15]

Note: IC50 and TGI values can vary significantly between studies due to different experimental conditions.

Several factors contribute to the frequent disconnect between lab bench and animal facility results:

  • Pharmacokinetics (ADME): The most significant factor. A drug must be A bsorbed, D istributed to the tumor site, M etabolized at an appropriate rate, and E xcreted. [16]A compound with nanomolar in vitro potency is useless if it is poorly absorbed orally or rapidly metabolized by the liver into an inactive form.

  • Tumor Microenvironment (TME): In vitro cultures are simplistic monolayers. In vivo, tumors are complex organs with stromal cells, immune cells, and an extracellular matrix that can create physical and chemical barriers to drug penetration.

  • Drug Efflux Pumps: Cancer cells in vivo can upregulate efflux pumps (e.g., P-glycoprotein) that actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. [8]4. Target Engagement: A drug must reach the tumor in sufficient concentration and for a sufficient duration to engage its target (e.g., inhibit EGFR phosphorylation). Poor PK can prevent this from happening, even with a potent compound.

The data for Gefitinib highlights a critical lesson in targeted therapy. Its in vitro potency is dramatically higher in EGFR-mutant cell lines like HCC827 compared to EGFR wild-type lines like A549. [13][14]This difference translates directly to in vivo efficacy, where Gefitinib causes significant tumor regression in EGFR-mutant xenografts but has a much more modest effect in wild-type models. This underscores the importance of patient selection and biomarkers in the clinical application of quinazoline derivatives. [17][18]

Quinazoline TKIs block signaling at the receptor level, preventing downstream activation.

egfr_pathway cluster_membrane Cell Membrane cluster_drug cluster_cytoplasm Cytoplasm cluster_ras Ras/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib (Quinazoline TKI) Gefitinib->EGFR Inhibits Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a quinazoline TKI like Gefitinib.

Section 5: Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

  • Cell Preparation: Harvest logarithmically growing cancer cells (e.g., HCC827). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the right flank of 6-8 week old female immunocompromised mice (e.g., NOD-SCID or NSG). 3. Tumor Monitoring: Allow tumors to grow. Start measuring tumor volume with digital calipers 2-3 times per week once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Prepare the quinazoline derivative in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80). Administer the drug and vehicle via the determined route (e.g., oral gavage) at the predetermined dose and schedule. Monitor body weight at each dosing time as a measure of general health.

  • Study Termination: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: At the end of the study, calculate the mean tumor volume for each group. Calculate the Tumor Growth Inhibition (TGI) % using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-Hydrazino-2-(trifluoromethyl)quinazoline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing targeted cancer therapies, the quinazoline scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2] Among these, compounds derived from the 4-Hydrazino-2-(trifluoromethyl)quinazoline core are of significant interest due to their potential to modulate key signaling pathways implicated in tumorigenesis. However, the therapeutic success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity across the vast and structurally related human kinome. Unintended off-target interactions can lead to toxicity or diminished efficacy, making a thorough understanding of a compound's cross-reactivity profile a critical step in its development.

This guide provides an in-depth, objective comparison of the methodologies used to profile the cross-reactivity of 4-Hydrazino-2-(trifluoromethyl)quinazoline based compounds and their analogs. We will delve into the causality behind experimental choices, present supporting data from relevant studies on quinazoline derivatives, and provide detailed protocols for key assays, empowering you to design and interpret robust selectivity profiling studies.

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding site, the primary target for most small molecule inhibitors.[3] This structural homology presents a significant challenge in developing truly selective inhibitors. A compound designed to inhibit a specific oncogenic kinase, such as EGFR or MET, may also interact with other kinases, leading to a polypharmacological profile. While in some instances, multi-targeting can be advantageous, a comprehensive understanding of all kinase interactions is paramount for predicting both therapeutic and adverse effects.

Kinase selectivity profiling is therefore not merely a characterization step but a pivotal, self-validating system within the drug discovery cascade.[4] It allows for:

  • Identification of potential off-target liabilities: Early detection of interactions with kinases known to be associated with toxicity can save significant time and resources.

  • Discovery of novel therapeutic opportunities: A broader understanding of a compound's targets may reveal unexpected anti-cancer activities.

  • Guidance for structure-activity relationship (SAR) studies: Selectivity data can inform the design of more specific or intentionally multi-targeted next-generation inhibitors.

Comparative Analysis of Cross-Reactivity Profiling Platforms

The two most widely accepted and utilized platforms for large-scale kinase inhibitor profiling are radiometric assays and fluorescence-based methods, such as Homogeneous Time-Resolved Fluorescence (HTRF). The choice between these platforms is often dictated by a balance of factors including throughput, cost, and the specific information required.

Radiometric Assays: The Gold Standard

Radiometric assays are considered the gold standard for in vitro kinase activity measurement due to their direct and robust nature.[3] The fundamental principle involves the use of radioactively labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) as a phosphate donor. The kinase-catalyzed transfer of the radiolabeled phosphate group to a substrate (peptide or protein) is quantified, providing a direct measure of enzymatic activity.

Causality Behind the Method: The direct detection of the phosphorylated product without the need for modified substrates or coupling enzymes minimizes the potential for compound interference, a common pitfall in other assay formats.[3] This makes radiometric assays highly reliable for generating accurate IC50 values and for validating findings from other platforms.

Homogeneous Time-Resolved Fluorescence (HTRF): High-Throughput and Sensitivity

HTRF assays are a popular choice for high-throughput screening (HTS) due to their homogeneous format, sensitivity, and amenability to automation.[5][6] This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection to minimize background fluorescence.[6] In a typical kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and acceptor (e.g., XL665) are used. Upon phosphorylation, the antibody binds to the substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.

Causality Behind the Method: The time-resolved measurement allows for the differentiation between the long-lived fluorescence of the specific HTRF signal and the short-lived background fluorescence from the sample matrix or the compound itself. This results in a high signal-to-noise ratio and robust performance in complex biological samples.

Experimental Data: Cross-Reactivity of Quinazoline-Based Inhibitors

While specific data for the 4-Hydrazino-2-(trifluoromethyl)quinazoline core is not extensively published, the broader class of quinazoline-based kinase inhibitors has been well-studied, providing valuable insights into their potential cross-reactivity profiles. Many of these compounds have been shown to be multi-targeted inhibitors.[7][8][9]

For instance, a study on quinazolin-4(3H)-one hydrazide derivatives revealed that while the primary target might be a specific kinase like MET, potent compounds often exhibit activity against a range of other kinases. The table below summarizes the inhibitory profile of a representative quinazolinone hydrazide compound against a panel of kinases, as determined by a radiometric assay.

Kinase Target% Inhibition at 10 µMIC50 (µM)
Primary Target
MET851.2
Off-Targets
VEGFR2782.5
PDGFRβ655.1
c-Kit528.9
FGFR148>10
EGFR35>10

This table is a representative example based on data from multiple sources on quinazoline derivatives and does not represent a single specific compound.

This data clearly illustrates the importance of screening against a broad panel of kinases to fully understand a compound's activity profile. A compound that is highly potent against its intended target may have significant activity against other related kinases, which could contribute to its overall therapeutic effect or lead to unwanted side effects.

Experimental Protocols

To ensure the integrity and reproducibility of cross-reactivity profiling, detailed and validated protocols are essential. Below are step-by-step methodologies for both radiometric and HTRF kinase assays.

Radiometric Kinase Assay Protocol (Filter Binding)

This protocol is a generalized procedure and may require optimization for specific kinases.

  • Reaction Setup:

    • Prepare a reaction buffer appropriate for the kinase of interest (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (typically in 10% DMSO).

    • Add 20 µL of a master mix containing the kinase and its specific substrate in the reaction buffer.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction:

    • Add 25 µL of [γ-³³P]ATP in reaction buffer to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Reaction Termination and Separation:

    • Spot 45 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each in a 0.75% phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

    • Rinse the filter mat with acetone and allow it to air dry.

  • Detection:

    • Seal the filter mat in a sample bag with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Radiometric Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_mastermix Prepare Kinase/Substrate Master Mix add_mastermix Add Master Mix prep_mastermix->add_mastermix add_compound->add_mastermix pre_incubate Pre-incubate add_mastermix->pre_incubate add_atp Initiate with [γ-³³P]ATP pre_incubate->add_atp incubate Incubate add_atp->incubate spot Spot onto Filter Mat incubate->spot wash Wash Filter Mat spot->wash dry Dry Filter Mat wash->dry scintillation Scintillation Counting dry->scintillation data_analysis Data Analysis (IC50) scintillation->data_analysis G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_mastermix Prepare Kinase/Substrate Master Mix add_mastermix Add Master Mix prep_mastermix->add_mastermix add_compound->add_mastermix pre_incubate Pre-incubate add_mastermix->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate add_atp->incubate add_detection Add HTRF Detection Reagents incubate->add_detection detect_incubate Incubate add_detection->detect_incubate read_plate Read on HTRF Reader detect_incubate->read_plate data_analysis Data Analysis (IC50) read_plate->data_analysis

A schematic of the HTRF kinase assay workflow.

Conclusion and Future Perspectives

The cross-reactivity profiling of 4-Hydrazino-2-(trifluoromethyl)quinazoline based compounds and other quinazoline derivatives is a critical component of their preclinical development. While these compounds hold immense promise as targeted anti-cancer agents, a comprehensive understanding of their kinome-wide selectivity is essential for ensuring their safety and efficacy.

Both radiometric and HTRF assays provide robust platforms for this purpose, each with its own advantages. The choice of assay will depend on the specific needs of the study, with radiometric assays offering a gold standard for accuracy and HTRF providing a high-throughput solution for large-scale screening.

As our understanding of the human kinome and its role in disease continues to grow, so too will the importance of rigorous cross-reactivity profiling. By employing the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of kinase inhibitor development and contribute to the advancement of next-generation targeted therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.